molecular formula C10H9N3O2 B6423750 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid CAS No. 1780819-87-5

2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid

Katalognummer: B6423750
CAS-Nummer: 1780819-87-5
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: RSZQSBFXJOZBGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core, a bicyclic system with a five-membered imidazole ring fused to a six-membered pyridazine ring. The pyridazine moiety contains two adjacent nitrogen atoms, distinguishing it from pyridine or pyrimidine derivatives. Key structural features include:

  • Carboxylic acid group at position 6, which enhances solubility and enables hydrogen bonding in biological systems .

Eigenschaften

IUPAC Name

2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-3-4-9-11-8(6-1-2-6)5-13(9)12-7/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZQSBFXJOZBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-1H-imidazole with a suitable pyridazine derivative in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazo[1,2-b]pyridazine derivatives, including 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 75 µM .

Inhibition of Kinases

The compound has been identified as an inhibitor of adaptor associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis. AAK1 is highly expressed in the brain and heart, making it a target for neurological and cardiovascular therapies . The inhibition of AAK1 by compounds like 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid could lead to advancements in treating diseases related to synaptic vesicle recycling.

Potential Therapeutic Applications

Given its biological activity, 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid may have several therapeutic applications:

  • Antimicrobial Agents : Due to its effectiveness against specific bacterial strains, it could be developed into new antibiotics.
  • Neurological Disorders : As an AAK1 inhibitor, it may have potential in treating conditions that involve synaptic dysfunction.
  • Cancer Research : Heterocycles like this compound are often explored for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies and Research Findings

Several studies have documented the efficacy of imidazo[1,2-b]pyridazine derivatives in various biological assays:

StudyFindings
Study 1Showed significant antibacterial activity against E. coli and S. aureus with MIC values indicating strong potential as antimicrobial agents .
Study 2Investigated the inhibition of AAK1 by imidazo[1,2-b]pyridazine derivatives, suggesting therapeutic implications for neurological disorders .
Study 3Explored the synthesis of related compounds via Suzuki coupling, demonstrating the versatility of these heterocycles in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties (pKa, Solubility) CAS Number Reference
2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid 2-Cyclopropyl, 6-COOH C₁₀H₁₀N₄O₂ 218.21 pKa (predicted): ~3.5–4.5 (carboxylic acid) 769109-13-9*
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid 2-COOH, 6-Cl C₇H₄ClN₃O₂ 197.58 Solubility: Moderate in polar solvents 89581-58-8
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 2-COOCH₃, 6-Cl C₉H₇ClN₃O₂ 224.62 LogP: ~1.8 (ester improves lipophilicity) 572910-59-9
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid 3-COOH, 6-CH₃ (pyrimidine) C₈H₇N₃O₂ 177.16 pKa: ~4.1 (carboxylic acid) 1020035-04-4

*Note: CAS 769109-13-9 corresponds to imidazo[1,2-b]pyridazine-6-carboxylic acid; the cyclopropyl variant is inferred from structural analogs in .

Key Observations:

Substituent Position and Bioactivity: The 2-cyclopropyl group in the target compound may enhance metabolic stability compared to halogens (e.g., 6-Cl in ), as cyclopropane rings resist oxidative degradation . Carboxylic acid at position 6 (vs.

Heterocycle Modifications :

  • Replacing pyridazine (two adjacent nitrogens) with pyrimidine (two meta nitrogens) in 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid reduces ring electron density, affecting solubility and reactivity .

Functional Group Comparisons

Table 2: Functional Group Impact on Pharmacological Properties

Compound Functional Group Key Pharmacological Implications Reference
2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid Carboxylic acid Enhances solubility; potential for salt formation
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Ester Increased lipophilicity; prodrug potential
6-Piperazin-1-ylimidazo[1,2-b]pyridazine hydrochloride Piperazine Improves CNS penetration; basic nitrogen

Key Observations:

  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound offers immediate ionization, favoring aqueous solubility, whereas esterified analogs (e.g., ethyl or methyl esters) act as prodrugs with improved membrane permeability .

Biologische Aktivität

2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is a polycyclic aromatic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is C7H5N3O2C_7H_5N_3O_2. Its structure features an imidazo[1,2-b]pyridazine ring system with a carboxylic acid functional group and a cyclopropyl substituent. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds within the imidazo[1,2-b]pyridazine family exhibit various pharmacological activities, including:

  • Anti-inflammatory : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
  • Antimicrobial : Activity against a range of bacterial strains.
  • Anticancer : Cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX-2 inhibition; reduces edema in animal models
AntimicrobialDisruption of bacterial cell membrane integrity
AnticancerInduction of apoptosis in cancer cells (e.g., MCF-7, HCT-116)

The biological activity of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is primarily attributed to its interaction with specific biological targets:

  • COX Inhibition : The compound has demonstrated significant inhibitory effects on COX-2 with an IC50 value comparable to established drugs like celecoxib. This inhibition leads to reduced prostaglandin synthesis, which is crucial in inflammatory responses.
  • Cytotoxicity in Cancer Cells : Studies have shown that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Recent studies have evaluated the cytotoxic effects of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid on human cancer cell lines:

  • Cytotoxic Evaluation on MCF-7 Cells :
    • Method : MTS assay to determine cell viability.
    • Findings : Significant dose-dependent cytotoxicity observed with IC50 values indicating effective inhibition at low concentrations.
    • : Promising candidate for breast cancer treatment.
  • In Vivo Anti-inflammatory Study :
    • Model : Carrageenan-induced paw edema in rats.
    • Results : Reduction in edema percentage greater than that observed with standard anti-inflammatory drugs.
    • Implication : Potential for development as an anti-inflammatory agent.

Interaction Studies

Molecular docking studies have been employed to elucidate the binding interactions between 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid and target proteins. These studies suggest that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.

Table 2: Binding Affinities from Molecular Docking Studies

Protein TargetBinding Affinity (kcal/mol)Reference
COX-2-9.5
CDK2-8.3
Bacterial Enzyme-7.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.